

# Sulopenem renal clearance elimination half-life

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

## Mechanism of Renal Clearance and Excretion

Probenecid critically alters **sulopenem**'s pharmacokinetics by inhibiting its renal secretion. The following diagram illustrates the journey of **sulopenem** in the body and the points where probenecid acts.



[Click to download full resolution via product page](#)

*Sulopenem pharmacokinetics and probenecid inhibition of renal secretion.*

- **Excretion Pathways:** After a single radiolabeled dose of **sulopenem** etzadroxil, excretion of **sulopenem** was **44.3% in feces** (26.9% as unchanged drug) and **40.8% in urine** (only 3.1% as unchanged drug) [1]. The high fecal excretion and low percentage of unchanged drug in urine highlight the critical role of probenecid in blocking renal clearance.
- **Impact of Probenecid:** **Sulopenem** is a substrate of the **organic anion transporter 3 (OAT3)** [2]. Probenecid, an OAT3 inhibitor, co-formulated with **sulopenem** etzadroxil, reduces the renal tubular secretion of **sulopenem** [1] [2]. This inhibition increases the systemic availability (AUC) of **sulopenem**, making the oral therapy effective [2].

## Impact of Renal Impairment

Renal function significantly affects **sulopenem** pharmacokinetics, though no dosage adjustment is recommended for  $\text{CrCl} \geq 15 \text{ mL/min}$  [1] [2].

| Renal Function (CrCl)              | Impact on Sulopenem AUC (vs. Normal) |
|------------------------------------|--------------------------------------|
| Mild Impairment (60-89 mL/min)     | 2-fold increase [1]                  |
| Moderate Impairment (30-59 mL/min) | 3-fold increase [1]                  |
| Severe Impairment (15-29 mL/min)   | 7.4-fold increase [1]                |

Administration is not recommended in patients with a **CrCl <15 mL/min** or on hemodialysis due to a lack of pharmacokinetic data [1] [3].

## Key Experimental Data and Protocols

The pharmacokinetic data is primarily derived from human clinical trials following standardized protocols.

- **Data Source:** Parameters like half-life and volume of distribution were determined in Phase 1 studies following single oral dose administration in both fasted and fed states [1]. Excretion data comes from

studies using a single radiolabeled dose to track the drug's fate [1].

- **Dosing Regimen Validation:** A hollow-fiber *in vitro* infection model simulated human drug concentration-time profiles in urine following a 500 mg twice-daily dose [4]. This study confirmed the regimen's efficacy in reducing bacterial burden and preventing resistance amplification over five days [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
2. Five Interesting Things To Know About Sulopenem ... [idstewardship.com]
3. Iterum Therapeutics Receives U.S. FDA Approval of ... [ir.iterumtx.com]
4. 2569. Pharmacokinetic-Pharmacodynamic Evaluation ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sulopenem renal clearance elimination half-life]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-renal-clearance-elimination-half-life>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)